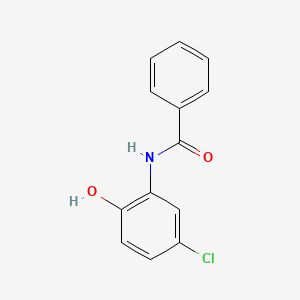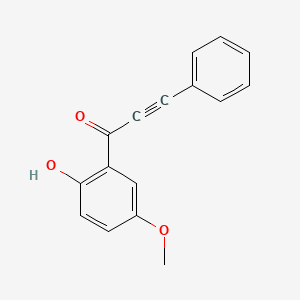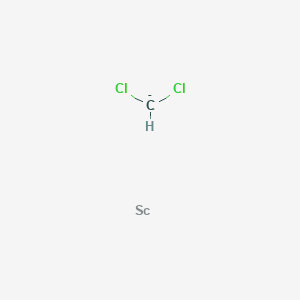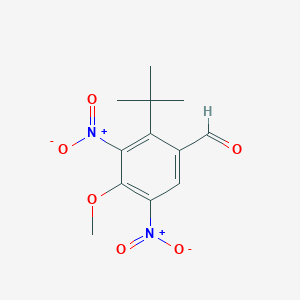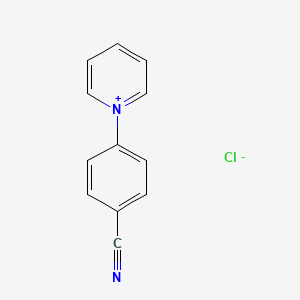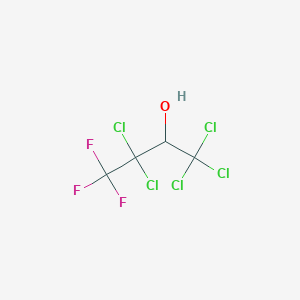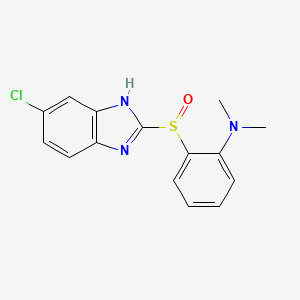
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Sulfinylation: The sulfinyl group can be introduced using sulfinyl chloride or other sulfinylating agents.
N,N-Dimethylation: The final step involves the dimethylation of the aniline group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-1H-benzimidazole-2-sulfonyl)-N,N-dimethylaniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(6-Chloro-1H-benzimidazole-2-thio)-N,N-dimethylaniline: Similar structure but with a thio group instead of a sulfinyl group.
2-(6-Chloro-1H-benzimidazole-2-oxy)-N,N-dimethylaniline: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness
2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline is unique due to the presence of the sulfinyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
104499-59-4 |
|---|---|
Molecular Formula |
C15H14ClN3OS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfinyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14ClN3OS/c1-19(2)13-5-3-4-6-14(13)21(20)15-17-11-8-7-10(16)9-12(11)18-15/h3-9H,1-2H3,(H,17,18) |
InChI Key |
DIUCFVRMERJSEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1S(=O)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


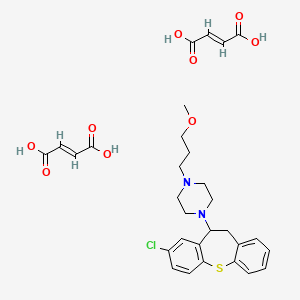
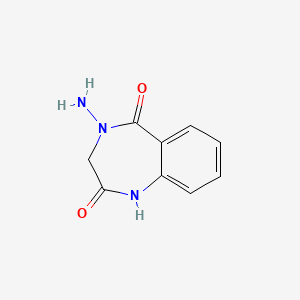
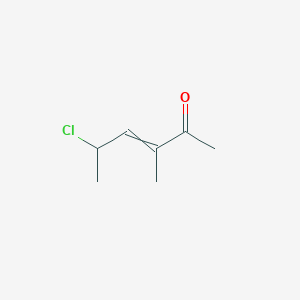
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
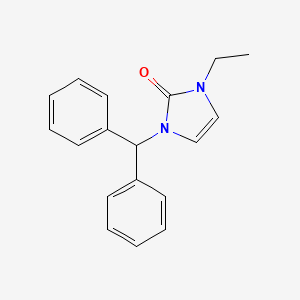
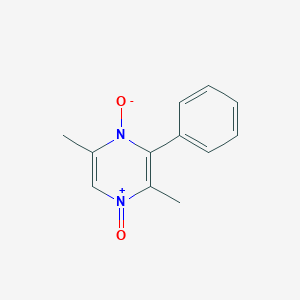
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

